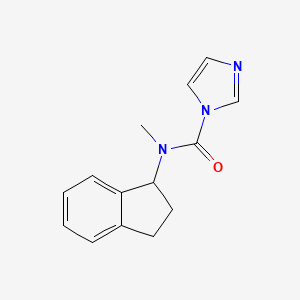
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide, also known as SM-130686, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including neuroscience, cancer biology, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide involves its binding to the α7 nicotinic acetylcholine receptor, which leads to the potentiation of the receptor's response to acetylcholine. This results in an increase in calcium influx into the cells, which is important for synaptic plasticity and memory formation. In cancer cells, N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been found to have various biochemical and physiological effects. In neurosciences, it has been shown to enhance cognitive function and memory. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor, which allows for the study of this receptor's function and its role in various physiological processes. However, one of the limitations of using N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide. In neurosciences, further research is needed to understand the role of this compound in cognitive function and memory. In cancer biology, more studies are needed to determine the efficacy of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide in the treatment of various types of cancer. Additionally, further research is needed to explore the potential use of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide as an analgesic and anti-inflammatory agent.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-indene with N-methylimidazole-1-carboxamide in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has shown promising results in various fields of research. In neurosciences, it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide has been studied in pharmacology for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(14(18)17-9-8-15-10-17)13-7-6-11-4-2-3-5-12(11)13/h2-5,8-10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAJYHYOCZDAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

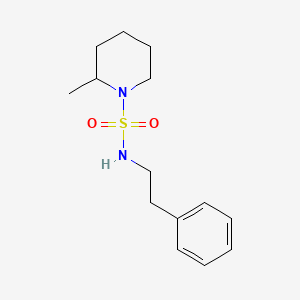
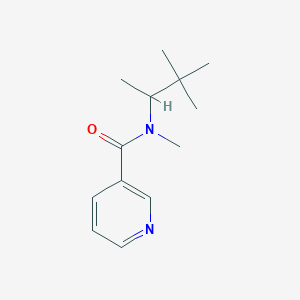
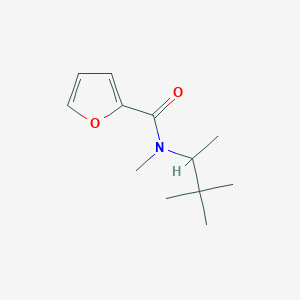
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)
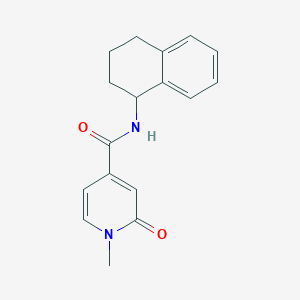
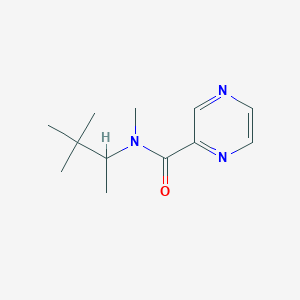
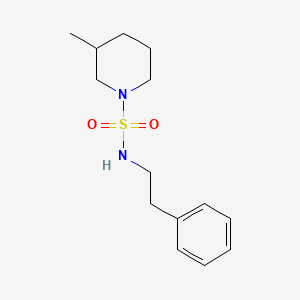
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)
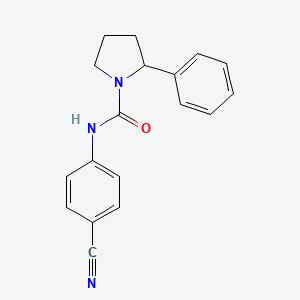
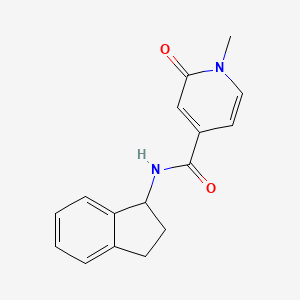
![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)